8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide
CAS No.: 648896-11-1
Cat. No.: VC16878405
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648896-11-1 |
|---|---|
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide |
| Standard InChI | InChI=1S/C16H12N2O3/c19-13-6-2-1-5-11(13)18-16(21)12-9-8-10-4-3-7-14(20)15(10)17-12/h1-9,19-20H,(H,18,21) |
| Standard InChI Key | DBKHJHZCQLITAG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines a quinoline backbone substituted at the 8-position with a hydroxyl group and a 2-carboxamide moiety linked to a 2-hydroxyphenyl ring. This arrangement confers unique electronic and steric properties, as evidenced by its IUPAC name: 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide. The planar quinoline system facilitates π-π stacking interactions, while the hydroxyl and carboxamide groups enhance solubility and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| CAS Registry Number | 648896-11-1 |
| IUPAC Name | 8-hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide |
| Topological Polar Surface Area | 86.7 Ų |
Data derived from PubChem and vendor specifications .
Synthesis and Optimization
Synthesis typically begins with 8-hydroxyquinoline-2-carboxylic acid, which undergoes amidation with 2-aminophenol under coupling agents like EDCI/HOBt. Reaction conditions (e.g., anhydrous DMF, 0°C to room temperature) are critical to minimize side reactions. Purification via HPLC (C18 column, acetonitrile/water gradient) yields the product at 60% efficiency, as confirmed by ¹H NMR (δ 10.2 ppm, broad singlet, -OH; δ 8.9 ppm, quinoline H) and IR (1660 cm⁻¹, C=O stretch).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in DMSO (25 mg/mL) and methanol but limited solubility in aqueous buffers (pH 7.4), necessitating formulation adjuvants for in vivo studies. Stability assessments under accelerated conditions (40°C/75% RH) indicate a shelf life of >24 months when stored desiccated.
Spectroscopic Validation
UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to the conjugated quinoline system. Mass spectrometry (ESI+) confirms the molecular ion at m/z 281.08 [M+H]⁺, aligning with theoretical calculations.
Biological Activity and Mechanisms
Enzyme Inhibition
8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide demonstrates low nanomolar inhibition (IC₅₀ = 7.3 nM) against human carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. This activity surpasses reference inhibitors like acetazolamide (IC₅₀ = 250 nM), likely due to enhanced hydrophobic interactions within the CA active site.
Table 2: Enzymatic Inhibition Profile
| Enzyme | IC₅₀ (nM) | Selectivity Over CA-II |
|---|---|---|
| Carbonic Anhydrase IX | 7.3 | 150-fold |
| Carbonic Anhydrase XII | 22.1 | 45-fold |
| Carbonic Anhydrase II | 1,100 | - |
Data from in vitro assays using recombinant enzymes.
Antimicrobial and Antifungal Effects
Against Staphylococcus aureus (MRSA), the compound shows a MIC₉₀ of 8 µg/mL, comparable to vancomycin. Antifungal activity versus Candida albicans (MIC₉₀ = 16 µg/mL) correlates with ergosterol biosynthesis disruption, as evidenced by GC-MS sterol profiling .
Metal Chelation and Neuroprotection
The 8-hydroxyquinoline moiety binds Fe³⁺ and Cu²⁺ with log K values of 14.2 and 12.8, respectively, effectively reducing Fenton reaction-induced oxidative stress in neuronal cultures . In a Parkinson’s disease model (MPTP-treated mice), pretreatment (10 mg/kg, i.p.) attenuated dopamine depletion by 68% (p < 0.01) .
Pharmacological Applications
Oncology
In a xenograft model of glioblastoma (U87-MG), daily oral administration (50 mg/kg) reduced tumor volume by 74% over 21 days, with no significant weight loss. Mechanistic studies attribute this to dual CA-IX inhibition and HIF-1α downregulation.
Infectious Diseases
Topical formulations (1% w/w gel) eradicated Pseudomonas aeruginosa biofilms in a burn wound model within 7 days, outperforming silver sulfadiazine . Synergy with β-lactams (FIC index = 0.3) suggests utility in combination therapies .
Comparative Analysis with Structural Analogues
Table 3: Activity Trends in Quinoline Carboxamides
| Compound | CA-IX IC₅₀ (nM) | Fe³⁺ Log K |
|---|---|---|
| 8-Hydroxy-N-(2-hydroxyphenyl)quinoline-2-carboxamide | 7.3 | 14.2 |
| 8-Hydroxyquinoline-2-carboxamide | 210 | 13.1 |
| 8-Hydroxy-N-(2-phenylethyl)quinoline-2-carboxamide | 45 | 13.9 |
Data highlights the critical role of the 2-hydroxyphenyl substituent in enhancing enzyme affinity and metal coordination .
Challenges and Future Directions
Despite promising preclinical data, the compound’s poor oral bioavailability (F = 12% in rats) and CYP3A4 inhibition (IC₅₀ = 2.1 µM) necessitate structural optimization. Future work should explore prodrug strategies (e.g., esterification of phenolic -OH) and nanoparticle-based delivery systems to improve pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume